2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

Catalog No.
S821650
CAS No.
1803594-52-6
M.F
C4H9ClN2O
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxy-2-methylpropanenitrile hydrochlo...

CAS Number

1803594-52-6

Product Name

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride

IUPAC Name

2-amino-3-hydroxy-2-methylpropanenitrile;hydrochloride

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C4H8N2O.ClH/c1-4(6,2-5)3-7;/h7H,3,6H2,1H3;1H

InChI Key

YWXYDDCCXZLZHJ-UHFFFAOYSA-N

SMILES

CC(CO)(C#N)N.Cl

Canonical SMILES

CC(CO)(C#N)N.Cl
  • Organic synthesis: The presence of a nitrile group (C≡N) suggests potential use as a building block in organic synthesis for the creation of more complex molecules. PubChem, 2-Amino-3-hydroxy-2-methylpropanenitrile:
  • Medicinal chemistry: The combination of an amino group (NH2) and a hydroxyl group (OH) provides functional groups that could be of interest for researchers exploring new drug candidates. However, further studies are needed to determine any specific activity.

Availability of Research Data:

Currently, there is a lack of scientific publications or documented research specifically focused on 2-A-3-H-2-MPN hydrochloride. This might be due to the compound being relatively new or not widely studied.

Future Research Directions:

  • Synthesis and characterization of 2-A-3-H-2-MPN hydrochloride to establish its properties and potential for further investigation.
  • Exploration of its reactivity and potential applications in organic synthesis.
  • In vitro and in vivo studies to assess any biological activity, particularly if it holds promise for medicinal chemistry applications.

2-Amino-3-hydroxy-2-methylpropanenitrile hydrochloride is a chemical compound with the molecular formula C4H8N2OC_4H_8N_2O and a molecular weight of approximately 100.12 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water, making it useful in various applications. The compound features an amino group, a hydroxyl group, and a nitrile group, contributing to its unique chemical properties and potential biological activities .

Typical of amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, reacting with electrophiles to form new bonds.
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids.
  • Reduction: The nitrile group can be reduced to an amine or aldehyde using reducing agents such as lithium aluminum hydride .

These reactions make 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride versatile for synthesizing various derivatives.

Research indicates that 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride exhibits promising biological activities. It has been studied for its potential pharmacological effects, including:

  • Antimicrobial Properties: Some studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
  • Neuroprotective Effects: Preliminary findings indicate potential neuroprotective activity, which could be beneficial in treating neurodegenerative diseases .

The synthesis of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride can be achieved through several methods:

  • Starting from 2-Amino-2-methylpropanenitrile:
    • Reacting 2-amino-2-methylpropanenitrile with hydroxylating agents in the presence of a suitable solvent can yield the desired compound.
  • Using Ammonia and Methanol:
    • A method involves the reaction of ammonia with methanol under controlled conditions to form the compound with high yield .

These methods highlight the compound's accessibility for laboratory synthesis.

The applications of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride span various fields:

  • Pharmaceuticals: Its potential antimicrobial and neuroprotective properties make it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Research: Used in biochemical assays to study enzyme interactions and metabolic pathways .

Interaction studies are crucial for understanding how 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride behaves in biological systems. Research indicates that it may interact with various proteins and enzymes, affecting their activity. For instance:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications.

Further studies are needed to map out these interactions comprehensively.

Several compounds share structural features with 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-2-methylpropanenitrileC4H8N2Lacks hydroxyl group; primarily used as an intermediate.
3-Hydroxy-2-methylpropanenitrileC4H7NOContains only hydroxyl and nitrile groups; less basic than the target compound.
α-AminoisobutyronitrileC4H8N2Similar structure but different functional groups; used in pharmaceuticals.

These comparisons highlight the uniqueness of 2-amino-3-hydroxy-2-methylpropanenitrile hydrochloride due to its combination of amino, hydroxyl, and nitrile functionalities, setting it apart from similar compounds.

Sequence

X

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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